pKa Shift vs. 2-Chlorophenylacetic Acid Enhances Physiological Ionization
The target compound exhibits a predicted pKa of 3.93±0.10, which is approximately 0.14 pKa units more acidic than 2-hydroxyphenylacetic acid (pKa 4.17±0.10) and 0.14 units more acidic than 2-chlorophenylacetic acid (pKa 4.07 at 25°C) . The additive electron-withdrawing effect of the ortho-chloro group, combined with the ortho-hydroxy group's ability to stabilize the carboxylate anion via intramolecular hydrogen bonding, is responsible for this increased acidity. At pH 5.5 (e.g., early endosomal compartment), the target compound is approximately 63% ionized versus approximately 54% for 2-chlorophenylacetic acid, a ~9 percentage-point difference that can affect membrane permeability and solubility .
vs. 2-chlorophenylacetic acid
| Evidence Dimension | Acid dissociation constant (pKa) – predicted values from ACD/Labs or equivalent |
|---|---|
| Target Compound Data | pKa = 3.93 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Chlorophenylacetic acid pKa = 4.07 (measured, 25°C); 2-Hydroxyphenylacetic acid pKa = 4.17 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.14 (vs. 2-chlorophenylacetic acid); ΔpKa ≈ 0.24 (vs. 2-hydroxyphenylacetic acid) |
| Conditions | Predicted using ACD/Labs Percepta or equivalent software for aqueous solution at 25°C |
Why This Matters
A lower pKa directly affects the compound's ionization state across biological pH ranges, influencing solubility, passive membrane permeability, and protein binding—key parameters for any application involving partitioning between aqueous and lipophilic environments.
